N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
Description
The compound N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with dual chlorophenyl groups. The thienopyrimidinone scaffold is a pharmacologically relevant heterocycle known for its role in kinase inhibition and antimicrobial activity . Its synthesis likely involves multi-step functionalization of the thienopyrimidinone core, analogous to methods described for related compounds .
Properties
CAS No. |
866016-55-9 |
|---|---|
Molecular Formula |
C24H21Cl2N3O3S |
Molecular Weight |
502.41 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C24H21Cl2N3O3S/c25-18-6-4-16(5-7-18)8-11-27-21(30)9-12-28-23(31)22-20(10-13-33-22)29(24(28)32)15-17-2-1-3-19(26)14-17/h1-7,10,13-14H,8-9,11-12,15H2,(H,27,30) |
InChI Key |
TUWXCWVMXAVSAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of chlorophenyl groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22Cl2N4O2S |
| Molecular Weight | 466.41 g/mol |
| Log P | 3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other derivatives that show activity against acetylcholinesterase and urease .
- Receptor Binding : The chlorophenyl moieties are likely to facilitate binding to neurotransmitter receptors, potentially influencing dopaminergic or serotonergic pathways .
Antimicrobial Activity
In vitro studies have shown that related compounds exhibit moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Efficacy against Bacteria : Compounds with similar structures have demonstrated IC50 values ranging from 0.63 to 6.28 µM against Salmonella typhi and Bacillus subtilis . This suggests that this compound may possess significant antibacterial properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated:
- Acetylcholinesterase Inhibition : Similar derivatives have shown strong inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The IC50 values for related compounds were reported as low as 1.13 µM .
- Urease Inhibition : Urease inhibitors are particularly important in treating infections caused by Helicobacter pylori. Compounds with structural similarities have been noted for their high inhibitory activity .
Case Studies
Several studies have explored the biological activities of thieno[3,2-d]pyrimidine derivatives:
- Study on Antimicrobial Activity : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against various bacterial strains. The study highlighted the importance of substituents on the phenyl rings in enhancing antimicrobial efficacy .
- Enzyme Inhibition Research : A study focused on the synthesis of new urease inhibitors showed promising results for compounds structurally related to this compound, indicating potential therapeutic applications in gastrointestinal disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives
Example Compound: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Structural Differences: The target compound has a 2,4-dioxo-thienopyrimidine core, whereas the compared compound features a 4-oxo group and a sulfanyl substituent. Substituents: The target compound includes a 3-(4-chlorophenyl)ethyl group and a 1-(3-chlorophenyl)methyl moiety, while the compared compound has a 4-chlorophenyl and 4-methylphenylacetamide group.
- Dual chlorophenyl groups in the target compound could increase lipophilicity, influencing membrane permeability relative to the 4-methylphenyl group in the analog .
Chlorophenyl-Containing Amides
Example Compound : N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Synthesis Comparison :
Therapeutic Propanamide Derivatives
Example Compound: Timcodar (N-benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide)
- Therapeutic Context: Timcodar is an antitubercular agent, demonstrating the therapeutic viability of propanamide derivatives with aromatic/heteroaromatic substituents. The target compound’s chlorophenyl-thienopyrimidinone architecture may similarly target microbial or cellular pathways.
- Structural Complexity :
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The Schotten-Baumann reaction (used in ) achieves high yields (>67%) for simple amides, but the target compound’s heterocyclic core likely necessitates advanced methodologies (e.g., cyclocondensation or palladium-catalyzed coupling).
- Bioactivity Predictions: Dual chlorophenyl groups may enhance binding to hydrophobic enzyme pockets, as seen in Timcodar’s antitubercular activity . The thienopyrimidinone core’s rigidity could mimic ATP in kinase inhibition, similar to related heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
